
1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The presence of a chlorine atom on the thiophene ring and a methylamino group on the ethanone moiety makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one can be synthesized through a multi-step process involving the following key steps:
Chlorination of Thiophene: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 3-position of the thiophene ring.
Formation of Ethanone Moiety: The chlorinated thiophene is then reacted with an appropriate ketone precursor, such as acetyl chloride, under Friedel-Crafts acylation conditions to form the ethanone moiety.
Introduction of Methylamino Group:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used industrial methods include continuous flow reactors and batch reactors, depending on the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino-substituted thiophenes, thiol-substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with chlorine atom at a different position on the thiophene ring.
1-(3-Bromothiophen-2-yl)-2-(methylamino)ethan-1-one: Bromine atom instead of chlorine on the thiophene ring.
1-(3-Chlorothiophen-2-yl)-2-(ethylamino)ethan-1-one: Ethylamino group instead of methylamino group.
Uniqueness: 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one is unique due to the specific positioning of the chlorine atom and the presence of the methylamino group
Eigenschaften
Molekularformel |
C7H8ClNOS |
|---|---|
Molekulargewicht |
189.66 g/mol |
IUPAC-Name |
1-(3-chlorothiophen-2-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C7H8ClNOS/c1-9-4-6(10)7-5(8)2-3-11-7/h2-3,9H,4H2,1H3 |
InChI-Schlüssel |
XYHDVUGQIUXRPX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)C1=C(C=CS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)
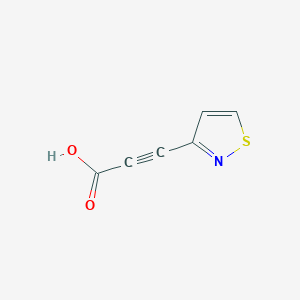

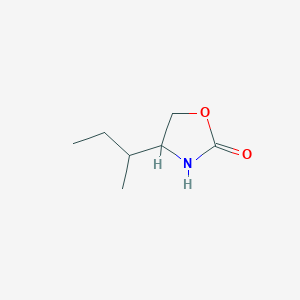

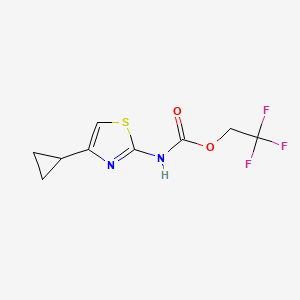
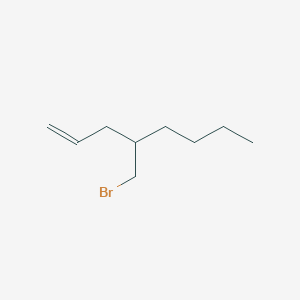
![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)
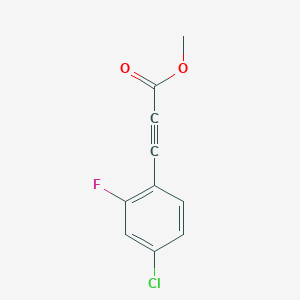
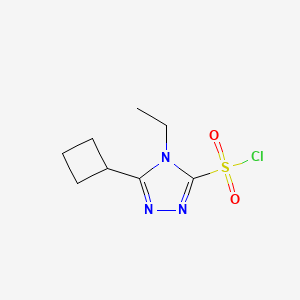
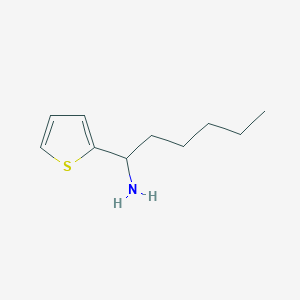
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)
amine](/img/structure/B13193289.png)
